
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphate group attached to a hydroxyoxolan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate typically involves the reaction of a hydroxyoxolan derivative with a phosphorylating agent. One common method is the reaction of (3R,4S)-4-hydroxyoxolan with dimethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphate group to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in enzymatic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphinic acid: Similar in structure but with different functional groups.
(2R,3R,4S)-2-Hydroxy-5-(hydroxymethyl)oxolane-3,4-diol: Another compound with a hydroxyoxolan ring but different substituents.
Uniqueness
(3R,4S)-4-Hydroxyoxolan-3-yl dimethyl phosphate is unique due to its specific stereochemistry and the presence of both a hydroxyoxolan ring and a dimethyl phosphate group. This combination of features makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
404844-23-1 |
|---|---|
Fórmula molecular |
C6H13O6P |
Peso molecular |
212.14 g/mol |
Nombre IUPAC |
[(3R,4S)-4-hydroxyoxolan-3-yl] dimethyl phosphate |
InChI |
InChI=1S/C6H13O6P/c1-9-13(8,10-2)12-6-4-11-3-5(6)7/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clave InChI |
BYHLTIJCOSMQNN-NTSWFWBYSA-N |
SMILES isomérico |
COP(=O)(OC)O[C@@H]1COC[C@@H]1O |
SMILES canónico |
COP(=O)(OC)OC1COCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-enoic acid](/img/structure/B14234525.png)
![1-(3-Triethoxysilylpropyl)-3-[6-(3-triethoxysilylpropylcarbamoylamino)pyridin-2-yl]urea](/img/structure/B14234529.png)
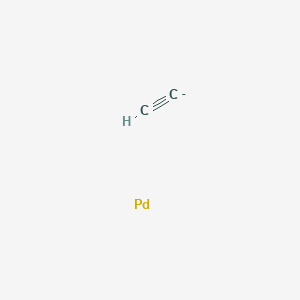

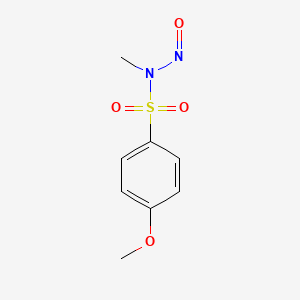

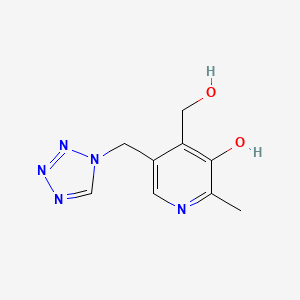
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
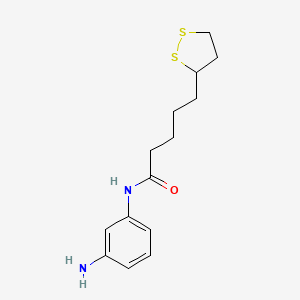
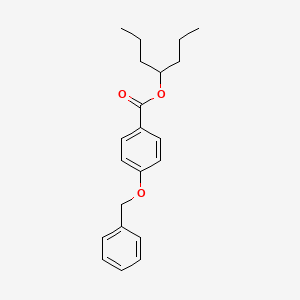
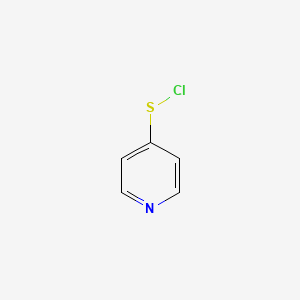
![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
